molecular formula C15H28N2O6 B3417813 Nalpha,delta-Bis-Boc-D-ornithine CAS No. 1154761-18-8

Nalpha,delta-Bis-Boc-D-ornithine

Cat. No.: B3417813
CAS No.: 1154761-18-8
M. Wt: 332.39 g/mol
InChI Key: RJOJSMIZZYHNQG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha,delta-Bis-Boc-D-ornithine typically involves the protection of the amino and carboxyl groups of D-ornithine. The Boc (tert-butoxycarbonyl) groups are commonly used as protecting groups. The synthetic route generally includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Nalpha,delta-Bis-Boc-D-ornithine undergoes various chemical reactions, including:

    Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc groups are replaced by other functional groups.

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for deprotection of Boc groups.

    Bases (e.g., Triethylamine): Used during the protection steps to neutralize the acid formed.

Major Products Formed

    Deprotected D-ornithine: Formed after the removal of Boc groups.

    Substituted Derivatives: Formed when Boc groups are replaced by other functional groups during substitution reactions.

Scientific Research Applications

Nalpha,delta-Bis-Boc-D-ornithine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Nalpha,delta-Bis-Boc-D-ornithine involves its role as a protecting group in peptide synthesis. The Boc groups protect the amino groups of D-ornithine, preventing unwanted side reactions during peptide bond formation. Upon completion of the synthesis, the Boc groups are removed to yield the desired peptide.

Comparison with Similar Compounds

Similar Compounds

    Nalpha-Boc-D-ornithine: Similar in structure but with only one Boc protecting group.

    Nalpha,delta-Bis-Fmoc-D-ornithine: Uses Fmoc (fluorenylmethyloxycarbonyl) groups instead of Boc groups for protection.

Uniqueness

Nalpha,delta-Bis-Boc-D-ornithine is unique due to its dual Boc protection, which provides enhanced stability and specificity in peptide synthesis. This dual protection allows for selective deprotection and functionalization, making it a valuable reagent in complex synthetic processes.

Properties

IUPAC Name

2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOJSMIZZYHNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455206
Record name Nalpha,delta-Bis-Boc-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137524-82-4, 1154761-18-8
Record name Nalpha,delta-Bis-Boc-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-bis({[(tert-butoxy)carbonyl]amino})pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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